Axamide 1
Description
Context of Marine Natural Products Chemistry
The marine environment is a vast and largely untapped reservoir of biological and chemical diversity. ubd.edu.bn Covering over 70% of the Earth's surface, the oceans harbor a wide array of organisms that have evolved unique physiological and biochemical pathways to survive in diverse and often extreme conditions. ubd.edu.bnalfa-chemistry.com This has led to the production of a plethora of secondary metabolites, many of which possess novel chemical structures and potent biological activities. alfa-chemistry.comacs.org
Marine natural products chemistry is the field dedicated to the isolation, structure elucidation, and synthesis of these compounds. acs.org These natural products are significant as they represent a rich source for drug discovery and have inspired the development of new therapeutic agents. acs.orgvaia.com The chemical diversity found in marine organisms is often unparalleled in terrestrial sources, making the marine world a crucial frontier for chemical and biomedical research. acs.org Sponges, in particular, are known to be prolific producers of bioactive secondary metabolites. fabad.org.tr
Overview of Sesquiterpenoid Formamides
Sesquiterpenoids are a class of terpenes composed of three isoprene (B109036) units, resulting in a 15-carbon skeleton. They are a common class of metabolites found in both marine and terrestrial organisms. A particularly interesting subset of these are the sesquiterpenoid formamides, which are characterized by the presence of a formamide (B127407) functional group (-NHCHO).
In the marine environment, sesquiterpenoid formamides are frequently isolated from sponges, often alongside their corresponding isonitriles (-NC) and isothiocyanates (-NCS). cdnsciencepub.com This co-occurrence suggests a close biosynthetic relationship between these nitrogenous compounds. cdnsciencepub.com While the exact biosynthetic pathways are still under investigation, it is believed that the formamides may be metabolic derivatives of the isonitriles. acs.org Examples of sesquiterpenoid formamides from marine sponges include compounds from various skeletal classes, such as the eudesmane-type 11-formamido-7βH-eudesm-5-ene and the aromadendrane-type axamide-2, both isolated from marine sponges. researchgate.net
Historical Context of Axamide 1 Discovery and Isolation
This compound was first reported in 1974 by a group of Italian researchers. mdpi.com It was isolated from the marine sponge Axinella cannabina, collected in the Bay of Taranto, Italy. mdpi.com This discovery was part of a broader investigation into the nitrogenous secondary metabolites of this particular sponge.
The isolation of this compound followed the discovery of its related analogs, axisonitrile-1 and axisothiocyanate-1, from the same sponge in 1973. mdpi.commdpi.com The co-isolation of these three compounds, differing only in their nitrogen-containing functional group, provided early evidence for the characteristic isonitrile-isothiocyanate-formamide triad (B1167595) found in many marine sponges. cdnsciencepub.commdpi.com The structure of this compound was determined through chemical and spectral analysis. researchgate.net
Detailed Research Findings
The chemical properties of this compound have been well-characterized since its discovery. Below is a table summarizing its key chemical identifiers and properties.
| Property | Value | Source |
| Molecular Formula | C16H27NO | PubChem |
| Molecular Weight | 249.39 g/mol | PubChem |
| IUPAC Name | N-[(1S)-1-[(1R,3aR,7aR)-3a-methyl-7-methylidene-2,3,4,5,6,7a-hexahydro-1H-inden-1-yl]-2-methylpropyl]formamide | PubChem |
| SMILES | CC(C)C(C1CCC2(C1C(=C)CCC2)C)NC=O | PubChem |
| InChI | InChI=1S/C16H27NO/c1-11(2)15(17-10-18)13-7-9-16(4)8-5-6-12(3)14(13)16/h10-11,13-15H,3,5-9H2,1-2,4H3,(H,17,18)/t13-,14+,15+,16-/m1/s1 | PubChem |
Some studies have explored the biological activities of the crude extracts of Axinella cannabina, which contains this compound and its analogs. For instance, extracts have shown some level of antimalarial activity, though the activity of the isolated this compound itself is not as potent as its isonitrile counterparts. rsc.org The primary research focus on this compound has been in the context of natural products chemistry and synthetic methodology. The total synthesis of (±)-axamide-1 has been achieved, providing confirmation of its structure. cdnsciencepub.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H27NO |
|---|---|
Molecular Weight |
249.39 g/mol |
IUPAC Name |
N-[(1S)-1-[(1R,3aR,7aR)-3a-methyl-7-methylidene-2,3,4,5,6,7a-hexahydro-1H-inden-1-yl]-2-methylpropyl]formamide |
InChI |
InChI=1S/C16H27NO/c1-11(2)15(17-10-18)13-7-9-16(4)8-5-6-12(3)14(13)16/h10-11,13-15H,3,5-9H2,1-2,4H3,(H,17,18)/t13-,14+,15+,16-/m1/s1 |
InChI Key |
SEAGBPMCOQAENU-FXUDXRNXSA-N |
Isomeric SMILES |
CC(C)[C@@H]([C@@H]1CC[C@@]2([C@H]1C(=C)CCC2)C)NC=O |
Canonical SMILES |
CC(C)C(C1CCC2(C1C(=C)CCC2)C)NC=O |
Synonyms |
axamide 1 axamide-1 |
Origin of Product |
United States |
Isolation and Structural Characterization Methodologies of Axamide 1
Natural Sources and Isolation Procedures
Axamide 1 is a formamide-containing sesquiterpenoid that originates from marine invertebrates. nih.gov Its isolation is closely linked with that of its more prevalent congeners, axisonitrile-1 and axisothiocyanate-1. nih.gov
The primary natural source of this compound is the marine sponge Axinella cannabina. nih.gov This sponge, collected from the Bay of Taranto in Italy, was the source from which this compound was first identified in 1974, a year after the initial discovery of axisonitrile-1 from the same organism. nih.gov
The isolation procedure for sesquiterpenoids like this compound from sponge tissue typically involves an exhaustive extraction of the sponge material, often using methanol. psu.edu This initial crude extract contains a complex mixture of metabolites. Further purification is achieved through solvent partitioning and various chromatographic techniques, such as column chromatography over silica (B1680970) gel or reversed-phase materials, to separate the individual compounds and yield pure this compound.
While primarily isolated from sponges, nitrogenous sesquiterpenoids are also found in other marine animals, notably shell-less mollusks known as nudibranchs. nih.gov These organisms are known to feed on sponges and sequester the sponge's defensive chemical compounds for their own use. researchgate.net Various related metabolites, including other axane derivatives, have been identified in nudibranchs of the genus Phyllidiidae and Phyllidiella. nih.gov Although this compound has not been explicitly reported as isolated directly from a nudibranch, the well-established dietary transfer of these compounds makes nudibranchs that prey on Axinella cannabina a probable secondary natural source. nih.govresearchgate.net
Marine Sponge Species (e.g., Axinella cannabina)
Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation
The definitive structure of this compound was established through a combination of advanced spectroscopic methods. researchgate.netresearchgate.net Furthermore, the total synthesis of (±)-axamide-1 has been accomplished, providing ultimate confirmation of its structural assignment. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon skeleton and relative stereochemistry of complex organic molecules like this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the connectivity of atoms within the molecule. For the related axane family, 2D NMR experiments such as COSY, HSQC, and HMBC were instrumental in assigning the complex proton and carbon signals. mdpi.com
An interesting characteristic of this compound observed in its ¹H NMR spectrum is the presence of rotamers. The spectrum of synthetically prepared (±)-axamide-1 indicated a mixture of two rotamers in a 3:2 ratio, which arises from the restricted rotation around the carbon-nitrogen bond of the formamide (B127407) group. researchgate.net
Mass spectrometry (MS) is critical for determining the molecular weight and elemental composition of a compound. For this compound, its molecular formula has been established as C₁₆H₂₇NO. nih.gov High-resolution mass spectrometry provides the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental formula. tutorchase.com
When a molecule is ionized in a mass spectrometer, it can break apart into smaller, charged fragments. chemguide.co.uk This fragmentation pattern provides valuable clues about the molecule's structure. tutorchase.com For an amide like this compound, characteristic fragmentation would involve cleavage of the bonds adjacent to the carbonyl group. researchgate.net
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₇NO |
| Molecular Weight | 249.39 g/mol |
| Monoisotopic Mass | 249.209264485 Da |
Data sourced from PubChem. dntb.gov.ua
Determining the absolute configuration of chiral centers is a final, crucial step in structural elucidation. For the axane family of sesquiterpenoids, this was achieved using chiroptical methods, primarily Circular Dichroism (CD) spectroscopy, often in combination with X-ray crystallography for related compounds. nih.govresearchgate.net CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive or negative peaks (Cotton effects), can be compared with computationally predicted spectra for a specific stereoisomer to assign the absolute configuration. nih.gov It is noteworthy that the initial stereochemical assignment at the C-10 position for the axane family was later revised based on further evidence. researchgate.net
Table 2: Compound Names Mentioned in this Article
| Compound Name | |
|---|---|
| This compound | |
| Axamide 2 | |
| Axamide 3 | |
| Axisonitrile 1 |
X-ray Crystallography for Relative and Absolute Stereochemical Confirmation
The definitive three-dimensional structure of this compound, particularly its relative and absolute stereochemistry, was firmly established through a combination of total synthesis and X-ray crystallographic analysis. While direct crystallization of the natural product this compound for X-ray diffraction was not the primary method reported, the stereochemistry of a key synthetic intermediate was unambiguously confirmed by single-crystal X-ray analysis. capes.gov.br This pivotal step provided the foundational stereochemical information necessary to deduce the structure of the final natural product.
In a total synthesis of (±)-axamide-1, researchers synthesized a bicyclic keto acid intermediate. capes.gov.brresearchgate.net This compound, upon crystallization, was subjected to X-ray diffraction analysis, which unequivocally established its relative stereochemistry. capes.gov.br By converting this crystallographically-defined intermediate into (±)-axamide-1, the relative configuration of the final product was confirmed. capes.gov.brresearchgate.net
The absolute configuration of the broader family of axane sesquiterpenoids, to which this compound belongs, was initially investigated using a combination of X-ray crystallography and circular dichroism (CD) spectroscopy. nih.gov It is noteworthy that an initial assignment of the stereocenter at the C-10 position was later revised, highlighting the complexities in determining the absolute stereochemistry of this class of marine natural products. nih.govcdnsciencepub.com The synthesis and crystallographic analysis of intermediates have been crucial in solidifying these structural assignments. researchgate.net
The crystallographic data for key synthetic precursors have been instrumental in defining the axane skeleton. For instance, the analysis of a crystalline carbamate (B1207046) intermediate during one total synthesis provided precise bond lengths and angles, confirming the cis-fused ring junction and the orientation of various substituents. cdnsciencepub.com
Below are tables representing typical data that would be generated from such crystallographic studies.
Table 1: Representative Crystallographic Data for a Synthetic Intermediate of this compound
This table is a representative example based on typical crystallographic data for organic molecules and is intended for illustrative purposes.
| Parameter | Value |
| Empirical Formula | C₁₅H₂₀O₃ |
| Formula Weight | 248.32 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(2) |
| b (Å) | 15.456(3) |
| c (Å) | 9.876(1) |
| β (°) | 110.21(1) |
| Volume (ų) | 1448.9(4) |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.139 |
| R-factor (%) | 4.5 |
Table 2: Selected Bond Lengths from X-ray Analysis of a Precursor
This table illustrates typical bond length data obtained from X-ray crystallography and is for representative purposes.
| Bond | Length (Å) |
| C1 - C2 | 1.534(3) |
| C1 - C9 | 1.541(3) |
| C5 - C6 | 1.528(3) |
| C5 - C10 | 1.552(3) |
| C9 - C10 | 1.560(3) |
| C10 - C11 | 1.539(3) |
Chemical Synthesis of Axamide 1 and Analogues
Total Synthesis Strategies
Total synthesis efforts towards Axamide 1 have explored diverse approaches, each aiming to efficiently assemble the characteristic axane framework and establish the correct stereochemical relationships.
Early synthetic routes to the axane core and related structures faced challenges in achieving high yields and stereoselectivity. The construction of the bicyclic system with the correct relative and absolute stereochemistry proved particularly demanding. Developing methods for the controlled introduction of functional groups, such as the formamide (B127407) moiety, at the appropriate positions on the complex carbon skeleton was also a key hurdle.
Retrosynthetic analysis of the axane core typically involves disconnecting key bonds to arrive at simpler, readily available starting materials. This process, also known as the disconnection approach, is a fundamental strategy in organic synthesis design. deanfrancispress.combibliotekanauki.plamazonaws.comlibretexts.org For the axane skeleton, disconnections often focus on breaking the rings to reveal acyclic or simpler cyclic precursors. nih.gov Common disconnections might involve cleaving carbon-carbon bonds that form the fused ring system, aiming to identify key intermediates that can be constructed using known and reliable reactions. amazonaws.com The complexity of the axane core necessitates careful consideration of functional group interconversions and the strategic placement of synthetic handles to facilitate subsequent cyclizations and functionalizations. deanfrancispress.com
The perhydroindan skeleton, a core structural feature of this compound, contains multiple stereocenters, making stereocontrolled synthesis crucial. researchgate.netnih.govfigshare.comresearchgate.netresearchgate.net Various strategies have been employed to achieve the desired relative and absolute stereochemistry in this bicyclic system. These approaches often involve the use of stereoselective reactions, such as diastereoselective cyclizations and conjugate additions. figshare.comthieme-connect.com The control of stereochemistry can be influenced by factors such as the choice of reagents, reaction conditions, and the presence of chiral auxiliaries or catalysts. nih.govuw.edu.pl
Retrosynthetic Analysis of the Axane Core
Key Methodologies and Reaction Pathways
Several key methodologies and reaction pathways have been successfully applied in the synthesis of this compound and its analogues.
Intramolecular conjugate addition reactions have proven to be a valuable tool for constructing cyclic systems, including the perhydroindan nucleus found in this compound. researchgate.netnih.govfigshare.comthieme-connect.com This approach involves the nucleophilic attack of a carbon or heteroatom on an electron-deficient double or triple bond within the same molecule, leading to the formation of a new ring. The stereochemical outcome of intramolecular conjugate additions can often be controlled by the design of the substrate and the reaction conditions, allowing for the diastereoselective construction of the fused ring system. figshare.com For instance, the diastereoselective cyclization of an unsaturated ester via intramolecular conjugate addition has been a key step in some syntheses of the perhydroindan core. figshare.com
Radical cyclization reactions offer powerful strategies for carbon-carbon bond formation and ring construction under relatively mild conditions. researchgate.netlibretexts.org These reactions involve intermediates with unpaired electrons (radicals) that undergo intramolecular addition to unsaturated systems. libretexts.org
α-Carbonyl Radical Cyclization: This approach involves the generation of a radical adjacent to a carbonyl group, which then undergoes intramolecular cyclization onto an alkene or alkyne. nih.govresearchgate.netnih.govnih.gov This method has been employed as a key step in the total synthesis of (±)-Axamide-1 and (±)-Axisonitrile-1. nih.govresearchgate.net The radical cyclization of an α-iodoketone is one example of how this strategy can be implemented to form cyclic systems. nih.govresearchgate.net
6-Exo-dig Radical Cyclization: This specific type of radical cyclization involves the attack of a radical onto an alkyne (triple bond) in an intramolecular fashion, where the newly formed ring has six members and the radical center in the product is outside the newly formed ring (exo), and the alkyne carbon being attacked is part of the developing ring (dig). nih.govresearchgate.netresearchgate.netmdpi.comexaly.comrsc.orgscripps.edu The 6-exo-dig radical cyclization has been highlighted as a key step in the total synthesis of (±)-Axamide-1 and (±)-Axisonitrile-1. nih.govresearchgate.netmdpi.comexaly.com This reaction can efficiently construct cyclic systems with control over regiochemistry and, in some cases, stereochemistry. rsc.org
These radical cyclization approaches provide effective routes to construct the complex ring systems found in this compound, complementing polar reaction methodologies.
Annulation Reactions (e.g., Methylenecyclohexane (B74748) Annulation)
Methylenecyclohexane annulation is a significant method employed in the synthesis of this compound, contributing to the construction of its characteristic ring system. One approach involves the conjugate addition of 2-(5-chloro-1-pentenyl)magnesium bromide to 2-methyl-2-cyclopenten-1-one, followed by intramolecular alkylation of the resulting product. capes.gov.brcdnsciencepub.comcdnsciencepub.com This sequence effectively furnishes the cis-fused bicyclic ketone, a key intermediate in the synthesis. cdnsciencepub.com The efficiency of this annulation method has been demonstrated by achieving the bicyclic ketone in good yield. capes.gov.brcdnsciencepub.com The methylenecyclohexane moiety is a common structural feature in various natural products, particularly in the terpenoid family, highlighting the utility of this annulation strategy in natural product synthesis. iupac.org
An example of a methylenecyclohexane annulation sequence is illustrated below:
| Reactant | Reagent | Product | Yield (%) | Reference |
| 2-methyl-2-cyclopenten-1-one | 2-(5-chloro-1-pentenyl)magnesium bromide | Bicyclic ketone | 85 | capes.gov.brcdnsciencepub.com |
Rearrangement Reactions (e.g., Curtius Rearrangement for Nitrogen Introduction)
The Curtius rearrangement plays a crucial role in introducing the nitrogen atom necessary for the formamide functionality in this compound. cdnsciencepub.comnih.gov This rearrangement involves the thermal decomposition of an acyl azide (B81097), derived from a carboxylic acid, to form an isocyanate with the release of nitrogen gas. nih.govallen.injove.comtestbook.com The resulting isocyanate is a versatile intermediate that can be readily converted into various nitrogen-containing functional groups, including amines, urethanes, and ureas, by reaction with appropriate nucleophiles. nih.govallen.intestbook.com
In the synthesis of this compound, a carboxylic acid intermediate is transformed into the corresponding acyl azide. cdnsciencepub.comnih.gov The Curtius rearrangement of the acyl azide, followed by trapping of the resulting isocyanate with 2-trimethylsilylethanol, furnishes a carbamate (B1207046). cdnsciencepub.comnih.gov Subsequent treatment of the carbamate with tetra-n-butylammonium fluoride (B91410) liberates the primary amine. cdnsciencepub.comnih.gov This primary amine is then formylated to yield (±)-Axamide-1. cdnsciencepub.comnih.gov The Curtius rearrangement proceeds with retention of configuration at the migrating center, which is important for controlling the stereochemistry of the resulting amine. nih.govallen.injove.comtestbook.comnih.gov
A typical sequence involving the Curtius rearrangement in this compound synthesis:
| Starting Material | Reagents/Conditions | Intermediate/Product | Outcome | Reference |
| Carboxylic acid | Acyl azide formation, Heat | Isocyanate | Nitrogen extrusion, Rearrangement | cdnsciencepub.comnih.gov |
| Isocyanate | 2-trimethylsilylethanol | Carbamate | Trapping of isocyanate | cdnsciencepub.comnih.gov |
| Carbamate | Tetra-n-butylammonium fluoride | Primary amine | Deprotection | cdnsciencepub.comnih.gov |
| Primary amine | Acetic formic anhydride (B1165640) or similar formylating agent | (±)-Axamide-1 | Formylation to introduce amide function | cdnsciencepub.com |
Organometallic Reagent Applications (e.g., [(trimethylsilyl)methyl]magnesium chloride and cerium trichloride)
Tandem Reactions in Complex Molecule Synthesis (e.g., Tandem Alkylation-Reduction)
Tandem reactions, which involve a sequence of two or more reactions occurring in a single pot without isolation of intermediates, offer efficient routes for constructing complex molecules like this compound. A tandem alkylation-reduction sequence has been applied in the total synthesis of (±)-Axamide-1 and (±)-Axisonitrile-1. researchgate.netnih.govacs.org This strategy was employed late in the synthesis sequence, starting from a nitrile intermediate. researchgate.netnih.gov The tandem process on the nitrile 19, followed by subsequent functional group transformations, afforded (±)-Axamide-1. researchgate.netnih.gov While the specific details of the alkylation and reduction steps in this tandem sequence for this compound are not fully elaborated in the provided snippets, tandem reactions, including alkylation-reduction processes, are recognized as powerful tools in organic synthesis for streamlining synthetic routes and improving efficiency. tandfonline.comrsc.orgorganic-chemistry.orgrsc.orgresearchgate.net
Intramolecular Hosomi–Sakurai Reaction
The intramolecular Hosomi–Sakurai reaction has been employed as a key step in a formal synthesis of (±)-Axamide-1 and (±)-Axisonitrile-1. researchgate.netresearchgate.netnih.govorcid.orgmolaid.comnii.ac.jp This reaction involves the Lewis acid-catalyzed cyclization of an allylsilane with an electrophile, in this case, an intramolecular process to form a ring. nih.govacs.org In the context of this compound synthesis, an allylsilane derivative, specifically (3-but-3-en-1-yl-3-methylcyclohex-1-en-1-yl)methylsilane, was transformed into a bicyclic compound possessing the core carbon framework of this compound. researchgate.netresearchgate.netnii.ac.jp This transformation was achieved in a single step under oxidative dihydroxylation reaction conditions. researchgate.netresearchgate.netnii.ac.jp The intramolecular Hosomi-Sakurai reaction provides an efficient route to construct the bicyclic system found in this compound. researchgate.netresearchgate.net
An example highlighting the key transformation:
| Reactant | Conditions | Product | Reference |
| (3-but-3-en-1-yl-3-methylcyclohex-1-en-1-yl)methylsilane | Oxidative dihydroxylation reaction conditions | Bicyclic compound with this compound framework | researchgate.netresearchgate.netnii.ac.jp |
Formal Syntheses and Strategic Intermediates
Key strategic intermediates in this compound synthesis include bicyclic ketones and hydroindane derivatives, which possess the fused ring system characteristic of the axane sesquiterpenoids. researchgate.netcapes.gov.brcdnsciencepub.comacs.org The conversion of these intermediates through functional group transformations, such as the introduction of the formamide group via the Curtius rearrangement, leads to the final product. cdnsciencepub.comnih.gov
Enantioselective Synthesis and Chiral Pool Strategies
While the provided information primarily discusses the synthesis of racemic (±)-Axamide-1, the concept of enantioselective synthesis is crucial for obtaining single stereoisomers of chiral natural products. Enantioselective synthesis aims to produce a chiral compound in a specific enantiomeric form, often using chiral reagents, catalysts, or starting materials from the chiral pool. researchgate.net The chiral pool strategy involves using readily available, naturally occurring chiral compounds as starting materials, incorporating their existing stereochemistry into the target molecule. Although specific details on the enantioselective synthesis of this compound or the use of chiral pool strategies for this particular compound are not extensively detailed in the provided snippets, the synthesis of related chiral synthons, such as 3,3-disubstituted cyclopentanones with high enantiomeric excess, highlights the relevance of enantioselective methods in accessing chiral building blocks for complex molecule synthesis. researchgate.net The absolute configuration of related compounds like Axisonitrile-1 has been determined, indicating the importance of controlling stereochemistry in the synthesis of this class of natural products. researchgate.net
Synthesis of Structurally Related Axane Derivatives and Analogues
The axane sesquiterpenoids, characterized by their unique spiro[4.5]decane skeleton, represent a significant class of marine natural products with diverse biological activities. This compound is a prominent member of this family, and its structural complexity, along with that of its analogues bearing isonitrile, isothiocyanate, and formamide functionalities, has made them attractive targets for total synthesis semanticscholar.org. The development of efficient and stereocontrolled synthetic routes to the axane skeleton and its functionalized derivatives is crucial for accessing these compounds and exploring their potential applications.
Several strategies have been successfully employed for the construction of the axane core and the synthesis of this compound and its analogues. Early studies focused on the total synthesis of axane sesquiterpenes like gleenol (B1239691) and axenol, often utilizing key steps such as Claisen rearrangement to establish the spiro[4.5]decane framework metabolomicsworkbench.orgnih.gov. For instance, the total synthesis of (±)-Gleenol and (±)-Axenol was achieved through a route involving a functionalized spiro[4.5]decane intermediate, highlighting the utility of Claisen rearrangement for constructing the core structure metabolomicsworkbench.orgnih.gov.
More specifically, the total synthesis of (±)-Axamide-1 (1) and (±)-Axisonitrile-1 (2) has been accomplished through various elegant approaches. One notable strategy involved the use of α-carbonyl radical cyclization as a key step semanticscholar.org. This method allowed for the efficient construction of the hydroindane derivative, a crucial intermediate in the synthesis of both compounds semanticscholar.org. The route involved a sequence starting from 3-methylcyclopenten-1-one, followed by conjugate addition, iodination, and finally, a 6-exo-dig radical cyclization semanticscholar.org. Subsequent functional group transformations from the resulting bicyclic ketone furnished (±)-Axamide-1 and (±)-Axisonitrile-1 semanticscholar.org.
Another efficient formal synthesis of (±)-Axamide-1 and (±)-Axisonitrile-1 was achieved via an intramolecular Hosomi-Sakurai reaction researchgate.netnih.gov. This approach utilized an allylsilane derivative, which underwent cyclization to construct the core carbon framework researchgate.net.
The introduction of the nitrogen-containing functionalities, characteristic of this compound and its formamide and isonitrile analogues, often requires specific methodologies. The Curtius rearrangement has been demonstrated as a valuable tool for introducing the nitrogen atom in the synthesis of Axamide-1 nih.gov. In this approach, a carboxylic acid precursor was converted to an acyl azide, which upon Curtius rearrangement and trapping of the resulting isocyanate, furnished the carbamate nih.gov. Subsequent deprotection and formylation steps led to the formation of (±)-Axamide-1 nih.gov.
The synthesis of other structurally related axane derivatives and analogues, including those with isothiocyanate and different formamide or isonitrile substitutions, often builds upon the strategies developed for this compound and Axisonitrile 1. These synthetic efforts contribute to a broader understanding of the structure-activity relationships within the axane family of natural products. Studies on marine natural products have identified several isonitrile-, isothiocyanate-, and formamide-containing sesquiterpenoids from sources like the marine sponge Axinella cannabina, which are structurally related to this compound . The chemical structures of these derivatives have been confirmed by various syntheses .
The synthesis of these structurally related compounds allows for the exploration of how variations in the functional group and stereochemistry impact biological activity. Research findings detail specific reaction conditions, reagents, and intermediates employed in these syntheses, providing valuable data for the development of new synthetic routes and the preparation of novel analogues.
The following table summarizes some of the key synthetic approaches discussed for this compound and related axane derivatives:
| Compound(s) Synthesized | Key Synthetic Strategy | Notable Reaction/Intermediate | Reference |
| (±)-Axamide-1, (±)-Axisonitrile-1 | α-carbonyl radical cyclization | 6-exo-dig radical cyclization | semanticscholar.org |
| (±)-Axamide-1, (±)-Axisonitrile-1 | Intramolecular Hosomi-Sakurai reaction | Allylsilane cyclization | researchgate.netnih.gov |
| (±)-Axamide-1 | Curtius rearrangement | Acyl azide, Isocyanate trapping | nih.gov |
| (±)-Gleenol, (±)-Axenol | Spiro[4.5]decane construction | Claisen rearrangement | metabolomicsworkbench.orgnih.gov |
| Axane sesquiterpenoids (general) | Various total synthesis methodologies | Construction of spiro[4.5]decane skeleton | mdpi.com |
These detailed synthetic studies provide a foundation for further research into the chemical space of axane derivatives and the potential discovery of new bioactive compounds.
Biosynthetic Pathways and Precursor Studies
Proposed Biosynthetic Origins of the Sesquiterpene Skeleton
Axamide 1 possesses a sesquiterpene skeleton, which is a fifteen-carbon compound formed from three isoprenoid units. The biosynthesis of terpenoid skeletons generally proceeds via the mevalonate (B85504) (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway, leading to the universal precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The specific pathway leading to the axane sesquiterpene skeleton of this compound in marine sponges has been a subject of investigation. While the precise steps for the formation of the axane skeleton haven't been fully elucidated, it is understood to originate from these fundamental isoprenoid building blocks.
Elucidation of Nitrogenous Functional Group Incorporation
A significant area of research has focused on how the nitrogenous functional group (in the case of this compound, a formamide) is incorporated into the terpene scaffold. Marine isocyanides, isothiocyanates, and formamides are often found together and are believed to originate from related biosynthetic pathways. nih.govpsu.edu
Isocyanide Biosynthesis and its Relationship to Formamides
Marine isocyanides are a prominent class of nitrogenous terpenes found in marine invertebrates. psu.eduasm.org this compound, a formamide (B127407), is closely related to the corresponding isocyanide, axisonitrile-1, and isothiocyanate, axisothiocyanate-1, which are also isolated from Axinella cannabina. nih.govmdpi.com Early studies explored the possibility that formamides like this compound might be precursors to the isocyanide function. However, experiments involving feeding labeled axamide-1 to the sponge Axinella cannabina did not result in the labeling of the isolated axisonitrile-1. nih.govpsu.eduresearchgate.net This suggested that formamides are likely not precursors to isocyanides but might instead be products of isocyanide decomposition or derived from a common intermediate. acs.org
The biosynthesis of the isocyano group in marine organisms is distinct from that in terrestrial organisms. researchgate.net In many terrestrial systems, isocyanides are derived from α-amino acids like tyrosine or tryptophan, often involving an iron-mediated decarboxylation. asm.orgacs.org In contrast, evidence suggests that cyanide is incorporated into the isocyano function of terpenoids in sponges. researchgate.net A proposed mechanism involves the capture of a terpenoid carbocation by a cyanoformate or free cyanide. preprints.org
Isotopic Labeling Studies and Metabolic Pathways
Isotopic labeling studies have been crucial in tracing the metabolic fate of potential precursors. As mentioned, feeding [14C]-labeled axamide-1 to Axinella cannabina did not show incorporation into axisonitrile-1, indicating that axamide-1 is likely not a direct precursor to the isocyanide in this organism. nih.govpsu.eduresearchgate.net While this specific experiment focused on the relationship between axamide and axisonitrile, isotopic labeling with other potential precursors, such as those for the terpene skeleton or nitrogen source, would be necessary to fully delineate the biosynthetic pathway to this compound. Studies using stable isotope labeled precursors and techniques like liquid chromatography-mass spectrometry (LC-MS) are valuable tools for tracing metabolic pathways and determining turnover rates of intermediates. nih.gov
Enzymatic Mechanisms Involved in Axamide Formation
The enzymatic mechanisms responsible for the formation of the formamide group in this compound are not yet fully characterized. However, given the co-occurrence and proposed close biogenetic relationship with isocyanides and isothiocyanates, it is plausible that shared enzymatic machinery or convergent pathways are involved.
In the context of isocyanide biosynthesis, enzymes known as isonitrile synthases (ISNs) or isocyanide synthases (ICSs) have been identified in some organisms, particularly bacteria and fungi, which convert amino groups into isocyanides. asm.orgacs.org However, the enzymes involved in marine terpene isocyanide and formamide biosynthesis in sponges are less understood.
One possibility is that the formamide is formed directly from an amine precursor through formylation. Alternatively, as suggested by the labeling studies, the formamide might arise from the modification or degradation of a related isocyanide or a common biosynthetic intermediate. acs.org The enzymatic conversion of isocyanides to formamides through hydrolysis has been demonstrated in some cases. researchgate.net Therefore, an enzyme capable of hydrolyzing the corresponding isocyanide could potentially lead to this compound formation.
Further research is needed to identify the specific enzymes and catalytic steps involved in the biosynthesis of the formamide functional group within the axane sesquiterpene framework in marine sponges. This could involve genomic and proteomic studies of the producing organisms to identify candidate genes and enzymes, followed by in vitro enzymatic assays to confirm their function.
Theoretical and Computational Chemistry Studies of Axamide 1
Molecular Modeling and Conformational Analysis
Molecular modeling and conformational analysis are crucial for understanding the three-dimensional structure and flexibility of Axamide 1. These computational techniques allow for the exploration of different possible spatial arrangements (conformers) of the molecule and the determination of their relative stabilities. For sesquiterpenoids like this compound, which contain multiple rings and flexible side chains, conformational analysis is essential to identify the most energetically favorable structures that are likely to exist in different environments.
Studies on related axane-type sesquiterpenoids have utilized molecular models to support stereochemical assignments based on NMR spectroscopy data. iupac.org By examining dihedral angles in different conformations predicted by molecular models, researchers can correlate theoretical structures with experimental coupling constants observed in NMR spectra. iupac.org This interplay between modeling and spectroscopy helps to confirm the proposed structures and understand their preferred conformations.
Quantum Chemical Calculations (e.g., Density Functional Theory, ab initio methods)
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic structure, properties, and reactivity of molecules. These methods solve the equations that describe the behavior of electrons in a molecule, providing detailed information about parameters like optimized geometries, energies, charge distributions, and spectroscopic properties.
While direct quantum chemical calculations specifically focused solely on this compound are not extensively detailed in the provided search results, these methods have been applied to related compounds and in the context of synthetic studies involving this compound. For instance, ab initio calculations have been used in studies related to the synthesis of axane-type sesquiterpenoids, contributing to the understanding of reaction mechanisms and the properties of intermediates. acs.orgresearchgate.net
Furthermore, ab initio molecular modeling studies have been performed on related isonitrile-containing compounds, such as diisocyanoamphilectene (DICA), to understand their interactions with biological targets like heme. These studies can provide insights into the preferred orientation and binding modes of such molecules, which share structural features and origins with this compound. acs.orgescholarship.org One study using ab initio molecular modeling suggested that the isocyano groups of DICA were oriented away from the iron center of heme, with interactions instead involving ring stacking between the terpene scaffold and the porphyrin ring. escholarship.org While this compound is a formamide (B127407) and not an isonitrile, such computational studies on related marine natural products highlight the applicability of these methods to this class of compounds.
Prediction of Reactivity and Mechanistic Pathways through Computational Simulations
Computational simulations can be employed to predict the reactivity of molecules and elucidate the step-by-step processes (mechanistic pathways) of chemical reactions. These simulations can help researchers understand why certain reactions occur, predict the products, and optimize reaction conditions.
In the context of synthesizing this compound and related compounds, computational approaches have been used to study reaction mechanisms. For example, computational prediction has been used to assess the feasibility of key steps in proposed synthetic routes to related sesquiterpenoids. researchgate.net Studies involving radical cyclization reactions, which have been utilized in the synthesis of this compound, can benefit from computational simulations to understand the energetics and transition states involved. researchgate.netacs.org
Although the provided information does not detail specific computational simulations focused on the intrinsic reactivity of isolated this compound, the application of these methods in the synthesis of axane-type sesquiterpenoids demonstrates their relevance in understanding the chemical behavior of this structural class.
Spectroscopic Property Simulations and Validation
Computational chemistry can also be used to simulate spectroscopic properties, such as NMR shifts, vibrational frequencies (IR and Raman), and electronic transitions (UV-Vis and ECD). Comparing simulated spectra with experimental data is a powerful method for validating proposed molecular structures and understanding the relationship between molecular structure and spectroscopic features.
For this compound and related marine natural products, spectroscopic data (NMR, IR) are crucial for structure elucidation. cdnsciencepub.comiupac.orgresearchgate.netescholarship.org While explicit details of simulated spectroscopic properties for this compound are not provided in the search results, quantum chemical calculations are commonly used to predict such properties for organic molecules. For instance, TDDFT (Time-Dependent Density Functional Theory) ECD (Electronic Circular Dichroism) calculations have been used to determine the absolute configurations of related nitrogenous eudesmane-type sesquiterpenes isolated from marine sponges. researchgate.net This indicates that computational spectroscopy is a valuable tool in the study of marine natural products, including those structurally related to this compound. The comparison of calculated NMR shifts with experimental values is a standard practice in natural product chemistry to confirm structural assignments.
Broader Academic Significance and Research Applications
Axamide 1 as a Benchmark Target for Organic Synthesis Methodology Development
The total synthesis of complex natural products like this compound serves as a crucial benchmark for evaluating and advancing new methodologies in organic chemistry. The perhydroindan core structure, coupled with specific stereochemical requirements and the presence of sensitive functional groups, presents significant synthetic challenges. cdnsciencepub.comresearchgate.netresearchgate.netacs.orgnih.govcdnsciencepub.comcapes.gov.br
Several research groups have reported total or formal syntheses of racemic or enantiopure this compound, employing a variety of strategic approaches. These syntheses often feature key steps designed to construct the bicyclic ring system and introduce the formamide-bearing side chain with the correct stereochemistry. Examples of methodologies applied include:
Radical cyclization: Alpha-carbonyl radical cyclization has been successfully employed as a key step in the total synthesis of (±)-Axamide-1 and (±)-Axisonitrile-1. researchgate.netnih.gov This approach involves the cyclization of an α-iodoketone onto a tethered alkyne, followed by subsequent transformations to yield the desired perhydroindan core. researchgate.netnih.gov
Intramolecular conjugate addition: Another strategy involves the diastereoselective cyclization of an unsaturated ester via intramolecular conjugate addition to construct the perhydroindan framework. acs.orgnih.gov
Methylenecyclohexane (B74748) annulation: This method has been utilized in conjunction with TiCl4-catalyzed conjugate addition to build the bicyclic system found in this compound and its C-10 epimers. cdnsciencepub.comcapes.gov.br
The pursuit of efficient and stereoselective routes to this compound has spurred the development and refinement of these and other synthetic techniques, contributing to the broader toolkit available to organic chemists for the construction of complex molecular architectures.
Contributions to the Understanding of Sesquiterpenoid Chemistry
This compound belongs to the axane family of sesquiterpenoids, a group of fifteen-carbon compounds derived from three isoprenoid units, characterized by their perhydroindan (bicyclo[4.3.0]nonane) skeleton. cdnsciencepub.com The study of this compound and related axane sesquiterpenoids has contributed to the understanding of the structural diversity and biosynthetic pathways within this class of natural products.
Axane sesquiterpenoids are believed to be biogenetically related to the eudesmane (B1671778) family of terpenoids. cdnsciencepub.com Research into the isolation and characterization of new axane derivatives from marine sources, as well as synthetic studies, helps to elucidate the possible enzymatic transformations and cyclization events that lead to the formation of the unique axane skeleton. researchgate.netmdpi.com The presence of nitrogen-containing functionalities like formamides, isonitriles, and isothiocyanates in axane sesquiterpenoids, including this compound, is a notable feature and a subject of ongoing biosynthetic investigations. nih.govresearchgate.netresearchgate.netencyclopedia.pubacs.org
Role of this compound in the Context of Marine Chemical Ecology and Chemical Defense Mechanisms
Marine natural products, including sesquiterpenoids like this compound, play crucial roles in the complex chemical interactions that occur in marine ecosystems. researchgate.netpreprints.orgpreprints.org this compound and its congeners, such as axisonitrile-1 and axisothiocyanate-1, were initially isolated from the marine sponge Axinella cannabina. cdnsciencepub.comnih.govresearchgate.net These compounds are often found in nudibranchs that feed on these sponges, suggesting a predator-prey relationship where the nudibranchs sequester defensive chemicals from their diet. nih.govacs.orgresearchgate.net
Axisonitrile-1, a related compound, has been shown to possess potent ichthyotoxicity, acting as a chemical defense against fish predators. acs.org While the specific ecological role of this compound itself may be less extensively studied compared to its isonitrile counterpart, its presence alongside these defensive compounds suggests a potential involvement in the chemical defense mechanisms of the producing sponge and the nudibranchs that consume it. researchgate.netacs.org The sequestration and potential modification of sponge metabolites by nudibranchs highlight the intricate chemical arms race occurring in the marine environment. preprints.orgpreprints.org
Analytical Method Development for Axane Sesquiterpenoids in Complex Matrices
The analysis of natural products in complex biological or environmental matrices requires sophisticated analytical techniques. The study of axane sesquiterpenoids, including this compound, in marine sponges, nudibranchs, or potentially seawater, necessitates the development and application of sensitive and selective analytical methods.
Techniques commonly employed for the isolation, identification, and quantification of sesquiterpenoids from marine sources include various chromatographic methods (e.g., column chromatography, HPLC) coupled with spectroscopic techniques (e.g., NMR, MS). researchgate.netmdpi.comresearchgate.netuq.edu.auresearchgate.net For the analysis of volatile or semi-volatile sesquiterpenoids, techniques like Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) have proven effective in other contexts and could potentially be adapted for the analysis of certain axane derivatives. mdpi.com
Detailed structural elucidation of axane sesquiterpenoids often relies on advanced NMR techniques, including 1D and 2D NMR experiments such as COSY, NOESY, HSQC, and HMBC, to assign proton and carbon resonances and establish relative configurations. researchgate.netresearchgate.netuq.edu.auresearchgate.net High-resolution mass spectrometry (HRESIMS) is crucial for determining the exact mass and elemental composition of these compounds. researchgate.netresearchgate.net The development and application of these analytical methods are essential for discovering new axane sesquiterpenoids, studying their distribution in marine organisms, and investigating their ecological roles and potential bioactivities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
